molecular formula C11H14ClFN2 B1415748 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine CAS No. 2015552-86-8

2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine

Cat. No.: B1415748
CAS No.: 2015552-86-8
M. Wt: 228.69 g/mol
InChI Key: ASGBLPHQJIFBDC-UHFFFAOYSA-N
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Description

2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro group at the second position and a fluoropiperidinylmethyl group at the fourth position of the pyridine ring. The incorporation of fluorine and chlorine atoms into the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-4-pyridinemethanol with 4-fluoropiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides and other oxidized products.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The presence of the fluorine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoropyridine
  • 4-Fluoropiperidine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine is unique due to the combination of the chloro and fluoropiperidinylmethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

IUPAC Name

2-chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2/c12-11-7-9(1-4-14-11)8-15-5-2-10(13)3-6-15/h1,4,7,10H,2-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGBLPHQJIFBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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